tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate
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Overview
Description
FLUO 3, Pentaammonium Salt is a fluorescent calcium indicator widely used in biological research. It is a membrane-impermeant compound that can be loaded into cells via microinjection or scrape loading. The compound is essentially nonfluorescent unless bound to calcium ions (Ca²⁺), at which point it exhibits a significant increase in fluorescence intensity .
Preparation Methods
Synthetic Routes and Reaction Conditions
FLUO 3, Pentaammonium Salt is synthesized through a series of chemical reactions involving the conjugation of a fluorophore to a calcium-binding moiety. The exact synthetic route and reaction conditions are proprietary and often vary between manufacturers. the general process involves the following steps:
Fluorophore Synthesis: The fluorophore is synthesized through a series of organic reactions.
Calcium-Binding Moiety Attachment: The fluorophore is then conjugated to a calcium-binding moiety, such as BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid).
Salt Formation: The final product is converted into its pentaammonium salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of FLUO 3, Pentaammonium Salt involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
FLUO 3, Pentaammonium Salt primarily undergoes complexation reactions with calcium ions. The key reactions include:
Calcium Binding: The compound binds to calcium ions, resulting in a significant increase in fluorescence intensity. This reaction is highly specific and occurs under physiological conditions.
Fluorescence Emission: Upon binding to calcium ions, the compound emits fluorescence at a specific wavelength (λem 515 nm) when excited at 506 nm
Scientific Research Applications
FLUO 3, Pentaammonium Salt is extensively used in various scientific research applications, including:
Cell Biology: It is used to measure intracellular calcium levels, which are critical for numerous cellular processes such as signal transduction, muscle contraction, and neurotransmitter release
Neuroscience: The compound is employed to study calcium dynamics in neurons, providing insights into neuronal activity and synaptic function.
Pharmacology: It is used in high-throughput screening assays to evaluate the effects of drugs on calcium signaling pathways.
Immunology: The compound helps in understanding calcium-mediated immune responses and the activation of immune cells.
Mechanism of Action
FLUO 3, Pentaammonium Salt functions by binding to free calcium ions within cells. The binding of calcium ions induces a conformational change in the compound, resulting in a significant increase in fluorescence intensity. This fluorescence can be detected and measured using fluorescence microscopy, flow cytometry, or fluorescence spectroscopy. The compound does not covalently bind to cellular components and may be actively effluxed from cells by organic anion transporters .
Comparison with Similar Compounds
FLUO 3, Pentaammonium Salt is often compared with other calcium indicators such as:
Fluo-4: Similar to FLUO 3, but with slightly different spectral properties and calcium-binding affinity.
FLUO 3, Pentaammonium Salt is unique due to its high sensitivity and compatibility with visible light excitation sources, making it suitable for a wide range of applications in cell-based assays and imaging .
Properties
Molecular Formula |
C36H42Cl2N6O13 |
---|---|
Molecular Weight |
837.7 g/mol |
IUPAC Name |
tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate |
InChI |
InChI=1S/C36H30Cl2N2O13.4H3N/c1-18-6-20(39(14-32(43)44)15-33(45)46)9-21(7-18)51-4-5-52-31-8-19(2-3-26(31)40(16-34(47)48)17-35(49)50)36-22-10-24(37)27(41)12-29(22)53-30-13-28(42)25(38)11-23(30)36;;;;/h2-3,6-13,41H,4-5,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);4*1H3 |
InChI Key |
CPAYISLADYFARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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